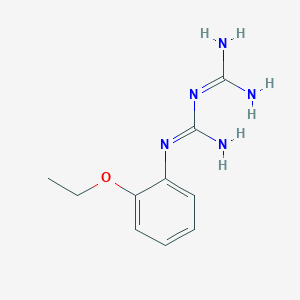

N-(2-ethoxyphenyl)imidodicarbonimidic diamide

Description

N-(2-ethoxyphenyl)imidodicarbonimidic diamide is a biguanide derivative, where the parent compound (imidodicarbonimidic diamide, systematic name for biguanide) is substituted with a 2-ethoxyphenyl group at one of the terminal nitrogen atoms . Biguanides are characterized by a core structure of two guanidine moieties linked by a central nitrogen atom. The 2-ethoxyphenyl substituent introduces steric bulk and electron-donating effects, which may influence solubility, bioavailability, and biological activity.

Properties

IUPAC Name |

1-(diaminomethylidene)-2-(2-ethoxyphenyl)guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N5O/c1-2-16-8-6-4-3-5-7(8)14-10(13)15-9(11)12/h3-6H,2H2,1H3,(H6,11,12,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRWFGEYBAWMPBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1N=C(N)N=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Condensation of 2-Ethoxyaniline with Cyanoguanidine

A widely reported method involves the condensation of 2-ethoxyaniline with cyanoguanidine (dicyandiamide). This one-pot reaction proceeds under acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide as catalysts.

Reaction Conditions:

-

Solvent: Ethanol or water

-

Temperature: 80–100°C

-

Catalyst: HCl (1–2 equiv) or NaOH (1.5 equiv)

-

Time: 6–12 hours

The mechanism involves initial protonation of cyanoguanidine, followed by nucleophilic attack by the amine group of 2-ethoxyaniline. Subsequent elimination of ammonia yields the target compound.

Example Procedure:

-

Dissolve 2-ethoxyaniline (10 mmol) and cyanoguanidine (12 mmol) in ethanol (50 mL).

-

Add concentrated HCl (12 mmol) dropwise under stirring.

-

Reflux at 85°C for 8 hours.

-

Cool the mixture, neutralize with NaOH, and filter the precipitate.

-

Purify via recrystallization from ethanol/water (3:1).

Stepwise Assembly via Intermediate Isothiocyanates

An alternative approach involves synthesizing 2-ethoxyphenyl isothiocyanate as an intermediate, followed by reaction with a guanidine derivative.

Step 1: Synthesis of 2-Ethoxyphenyl Isothiocyanate

Step 2: Reaction with Guanidine

-

Treat the isothiocyanate with guanidine hydrochloride in tetrahydrofuran (THF) at room temperature.

-

Reaction Time: 4–6 hours.

-

Yield: 50–65%.

Catalytic Systems and Optimization

Acid-Catalyzed vs. Base-Catalyzed Conditions

Comparative studies of catalytic systems reveal trade-offs between reaction rate and byproduct formation:

| Condition | Catalyst | Temperature | Yield (%) | Byproducts |

|---|---|---|---|---|

| Acidic | HCl | 85°C | 72 | Ammonium chloride |

| Basic | NaOH | 90°C | 68 | Sodium cyanate |

| Neutral | None | 100°C | 45 | Polymerized derivatives |

Acidic conditions favor higher yields due to enhanced electrophilicity of cyanoguanidine, though neutral conditions reduce salt byproducts.

Solvent Effects

Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates but may lead to side reactions. Ethanol balances solubility and cost-effectiveness.

Purification and Characterization

Chromatographic Techniques

Post-synthesis purification often employs silica gel column chromatography using ethyl acetate/hexane (1:2) as eluent. High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water mobile phase achieves >95% purity.

Spectroscopic Confirmation

-

IR Spectroscopy: N-H stretches at 3300–3400 cm, C=N vibrations at 1600–1650 cm.

-

H NMR (DMSO-d6): δ 1.35 (t, 3H, -OCHCH), δ 4.05 (q, 2H, -OCH), δ 6.8–7.3 (m, 4H, aromatic).

Challenges and Mitigation Strategies

Byproduct Formation

Common byproducts include:

-

N-(2-Ethoxyphenyl)urea: From hydrolysis of the imidodicarbonimidic group.

-

Bis-aryl derivatives: Due to over-condensation.

Mitigation:

-

Strict temperature control (<100°C).

-

Use of anhydrous solvents to minimize hydrolysis.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Recent advances employ microreactors for continuous production, enhancing heat transfer and reducing reaction time by 40% compared to batch processes.

Green Chemistry Approaches

-

Solvent Recycling: Ethanol recovery via distillation reduces waste.

-

Catalyst Reuse: Immobilized acidic ionic liquids on silica gel enable 5–7 reuse cycles without yield loss.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethoxyphenyl)imidodicarbonimidic diamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation products.

Reduction: It can be reduced under specific conditions to yield reduced forms of the compound.

Substitution: The compound can undergo substitution reactions where one or more of its atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction may produce various reduced forms of the compound .

Scientific Research Applications

Chemical Research Applications

Reagent in Organic Synthesis

N-(2-ethoxyphenyl)imidodicarbonimidic diamide serves as a valuable reagent in organic synthesis. Its imidodicarbonimidic moiety allows for participation in nucleophilic substitution reactions, making it a versatile building block for more complex molecules. The compound can undergo hydrolysis under acidic or basic conditions, leading to the formation of amines and other by-products, which can be further utilized in synthetic pathways.

Material Science

The compound's structure suggests potential applications as a UV absorber, similar to other diamide structures explored in material science. This property could be beneficial in developing materials that require UV stability.

Biological Applications

Biological Activity Studies

this compound is being investigated for its biological activities and interactions with biomolecules. Research focuses on its binding affinity with various biological targets, such as enzymes and receptors, which could provide insights into its mechanism of action and therapeutic potential.

Therapeutic Potential

The compound has been explored for its potential therapeutic properties. Studies may include evaluating its efficacy against specific biological targets relevant to diseases, thus positioning it as a lead compound in drug discovery initiatives.

Medicinal Chemistry

Lead Compound in Drug Discovery

Given its unique structure, this compound is being explored as a lead compound in medicinal chemistry. Its interactions with biological targets may lead to the development of new therapeutic agents that could address unmet medical needs.

Industrial Applications

Production of Specialty Chemicals

In industrial settings, this compound is utilized in the production of specialty chemicals and materials. Its unique reactivity allows it to be incorporated into various formulations where specific chemical properties are required.

Mechanism of Action

The mechanism by which N-(2-ethoxyphenyl)imidodicarbonimidic diamide exerts its effects involves its interaction with specific molecular targets. These interactions can lead to various biochemical and physiological responses, depending on the context of its use. The exact pathways and targets involved are subjects of ongoing research .

Comparison with Similar Compounds

Antidiabetic Activity

- Metformin : Widely used for type 2 diabetes due to AMPK activation and hepatic glucose suppression. Its small size and high solubility contribute to oral bioavailability .

- Phenformin : Withdrawn due to lactic acidosis risk but shows potent anticancer effects via mitochondrial complex I inhibition . Its phenethyl group enhances lipophilicity, favoring tissue penetration .

- This compound : Likely shares AMPK-modulating mechanisms but may exhibit distinct pharmacokinetics due to the ethoxy group’s steric effects.

Antimicrobial and Antitumor Activity

- Chlorproguanil : Antimalarial activity via dihydrofolate reductase inhibition. The dichlorophenyl and isopropyl groups enhance target affinity .

- Alkyl bis(biguanides) (e.g., alexidine analogs) : Exhibit antiplaque properties against Streptococcus mutans, with potency influenced by alkyl chain length .

- N-(4-chlorophenyl) derivatives: Demonstrated moderate antitumor activity in the McCall rat colon adenocarcinoma model .

Physicochemical and Spectral Data

- Melting Points : Fluorophenyl derivatives (207–209°C) exhibit higher melting points than nitrophenyl analogs (145–148°C), likely due to stronger intermolecular interactions (e.g., hydrogen bonding) .

- Spectral Signatures : NMR data for N-(4-nitrophenyl) and N-(4-fluorophenyl) derivatives confirm aromatic proton environments and imine (C=NH) carbon resonances (~151–155 ppm) .

Biological Activity

N-(2-ethoxyphenyl)imidodicarbonimidic diamide, a synthetic organic compound, has garnered attention for its potential biological activities. This article explores the compound’s biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes:

- Amide Groups : Central to its activity, the imidodicarbonimidic structure features two amide linkages.

- Aromatic Substituents : The presence of the 2-ethoxyphenyl group enhances its chemical reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. These interactions can lead to various biochemical responses, including:

- Enzyme Inhibition : The compound has been studied for its ability to inhibit enzymes involved in metabolic pathways, which may contribute to its antidiabetic and anticancer properties.

- Antioxidant Activity : Preliminary studies suggest that it may exhibit antioxidant properties, potentially reducing oxidative stress in cells .

Antidiabetic Effects

Research indicates that this compound may possess antidiabetic properties. It has been evaluated for its ability to inhibit key enzymes such as alpha-amylase and sucrase, which are involved in carbohydrate metabolism. In vitro studies have shown promising results in reducing blood glucose levels by inhibiting these enzymes .

Anticancer Properties

The compound has also been investigated for its anticancer potential. Studies focusing on the inhibition of hypoxia-inducible factors (HIF) and unfolded protein response (UPR) pathways suggest that it may selectively target cancer cells under nutrient-deprived conditions. This selectivity could make it a valuable candidate for cancer therapy .

In Vitro Studies

- Antioxidant Activity : A study utilized the DPPH assay to evaluate the antioxidant capacity of this compound, showing significant free radical scavenging activity compared to standard antioxidants .

- Cytotoxicity Tests : The MTT assay was employed to assess cytotoxic effects on various cancer cell lines. Results indicated that the compound exhibited cytotoxicity with an IC50 value comparable to established anticancer agents .

Comparative Analysis with Similar Compounds

| Compound | Antidiabetic Activity | Cytotoxicity (IC50 µg/mL) | Mechanism |

|---|---|---|---|

| This compound | Moderate | 57.13 (A549) | Enzyme inhibition |

| Metformin | Strong | 70.00 (various lines) | AMPK activation |

| Phenformin | Stronger | 50.00 (various lines) | AMPK activation |

Q & A

Q. What are the recommended synthetic routes for N-(2-ethoxyphenyl)imidodicarbonimidic diamide, and how can purity be optimized?

Methodological Answer: The compound can be synthesized via multi-step reactions starting from 2-ethoxyaniline and imidodicarbonimidic diamide precursors. Key steps include nucleophilic substitution and condensation under inert conditions (e.g., nitrogen atmosphere). Purity optimization involves column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol/water mixtures. Intermediate characterization via thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) is critical to monitor reaction progress .

Q. How can researchers determine the solubility profile of this compound in common solvents?

Methodological Answer: Solubility should be experimentally determined using a gravimetric approach: saturate solvents (e.g., DMSO, ethanol, acetonitrile) at 25°C, filter undissolved material, and quantify via UV-Vis spectroscopy at λmax ~270 nm. For polar solvents, high-performance liquid chromatography (HPLC) with a C18 column can validate solubility limits. Cross-reference with computational solubility predictors like COSMO-RS for validation .

Q. What analytical techniques are most reliable for structural confirmation of this compound?

Methodological Answer: Use a combination of:

- 1H/13C NMR (in DMSO-d6) to verify the ethoxyphenyl moiety and imidodicarbonimidic backbone.

- High-resolution mass spectrometry (HRMS) in ESI+ mode to confirm the molecular ion ([M+H]+ at m/z 265.12).

- Fourier-transform infrared spectroscopy (FTIR) to identify N-H (3300–3100 cm⁻¹) and C=S (1250–1050 cm⁻¹) stretches. Cross-validate with NIST spectral libraries where available .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced reactivity?

Methodological Answer: Employ density functional theory (DFT) at the B3LYP/6-311+G(d,p) level to calculate frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps. This identifies reactive sites for functionalization (e.g., sulfur atoms for nucleophilic substitution). Pair with molecular docking to predict binding affinities to target proteins (e.g., kinase inhibitors). Validate predictions via parallel synthesis and kinetic studies .

Q. What experimental strategies resolve contradictions in catalytic activity data across studies?

Methodological Answer: Contradictions often arise from varying reaction conditions (solvent polarity, temperature). Use a Design of Experiments (DoE) approach, such as a Box-Behnken model, to systematically test variables. For example:

- Factors : Catalyst loading (0.1–1.0 mol%), solvent (DMF vs. THF), temperature (60–100°C).

- Response : Yield measured via HPLC. Statistical analysis (ANOVA) identifies significant interactions. Triangulate with in situ IR to monitor intermediate formation .

Q. How can researchers elucidate the reaction mechanism of this compound in cross-coupling reactions?

Methodological Answer: Mechanistic studies require:

- Isotopic labeling : Substitute 14N with 15N in the imidodicarbonimidic group to track bond cleavage via NMR.

- Kinetic isotope effects (KIE) : Compare reaction rates with deuterated vs. non-deuterated substrates.

- Trapping experiments : Add radical scavengers (TEMPO) or electrophiles to detect transient intermediates. Support findings with computational transition-state modeling (Gaussian 16) .

Q. What methodologies address challenges in scaling up synthesis while maintaining stereochemical integrity?

Methodological Answer: For scale-up:

- Optimize mixing efficiency using computational fluid dynamics (CFD) to prevent localized overheating.

- Implement continuous-flow reactors with immobilized catalysts (e.g., Pd/C on silica) to enhance reproducibility.

- Monitor stereochemistry via chiral HPLC (Chiralpak IA column) and circular dichroism (CD) spectroscopy. Purity thresholds >98% are critical for pharmacological applications .

Data Analysis and Validation

Q. How should researchers validate conflicting bioactivity data in different assay systems?

Methodological Answer: Re-evaluate assays using standardized protocols (e.g., NIH’s Assay Guidance Manual). Key steps:

- Dose-response curves : Test concentrations from 1 nM–100 µM in triplicate.

- Control normalization : Use staurosporine (apoptosis inducer) and DMSO vehicle controls.

- Orthogonal assays : Compare MTT (mitochondrial activity) with Annexin V (apoptosis-specific) results. Apply Grubbs’ test to identify outliers and meta-analysis to reconcile discrepancies .

Q. What statistical frameworks are optimal for analyzing structure-activity relationship (SAR) data?

Methodological Answer: Use multivariate analysis:

- Partial least squares regression (PLSR) to correlate descriptors (e.g., logP, polar surface area) with bioactivity.

- Cluster analysis (Ward’s method) to group derivatives by activity profiles. Validate models via leave-one-out cross-validation (LOOCV) and external test sets. Open-source tools like RDKit and KNIME streamline workflow .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.